4-Hydroxy-3,3-dimethylpyrrolidin-2-one
Description
4-Hydroxy-3,3-dimethylpyrrolidin-2-one is a pyrrolidinone derivative characterized by a hydroxyl group at the 4-position and two methyl groups at the 3-position of the five-membered lactam ring. This structural motif confers unique physicochemical properties, including hydrogen-bonding capacity from the hydroxyl group and steric hindrance from the dimethyl substituents. Such features make it a versatile intermediate in pharmaceutical and fine chemical synthesis, though its specific applications are less documented compared to analogues.
Properties
IUPAC Name |
4-hydroxy-3,3-dimethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(2)4(8)3-7-5(6)9/h4,8H,3H2,1-2H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLNTUXHCXTGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CNC1=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,3-dimethylpyrrolidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with 4-amino-2,2-dimethylpentanoic acid.
Acetylation: The amino acid is reacted with acetic anhydride to form 4-amino-2,2-dimethylpentanamide.
Oxidation: The amide is then oxidized under specific conditions to yield 4-Hydroxy-3,3-dimethylpyrrolidin-2-one.
Industrial Production Methods
In an industrial setting, the production of 4-Hydroxy-3,3-dimethylpyrrolidin-2-one may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,3-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-Hydroxy-3,3-dimethylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Materials Science: It is used in the development of novel materials with unique properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,3-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrrolidinone ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
3,3-Dimethylpyrrolidin-2-one (CAS 4831-43-0)
- Structure : Lacks the 4-hydroxy group but retains the 3,3-dimethyl substituents .
- Key Differences :
- Hydrogen Bonding : Absence of the hydroxyl group reduces polarity and water solubility compared to 4-hydroxy derivatives.
- Reactivity : Unable to undergo hydroxyl-specific reactions (e.g., esterification, oxidation).
- Applications: Primarily used as a solvent or non-polar intermediate in organic synthesis .
(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one
- Structure : Hydroxyl group at position 3, pyridinyl substituent at position 5, and a methyl group at position 1 .
- Key Differences: Positional Isomerism: The hydroxyl group at position 3 alters hydrogen-bonding patterns and electronic distribution.
- Applications : Likely explored in nicotinic receptor modulation due to structural resemblance to cotinine derivatives .
4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one (CAS 3192-64-1)
- Structure : Features a chloroethyl chain at position 4 and diphenyl groups at position 3 .
- Key Differences: Electrophilic Substituents: Chloroethyl group increases reactivity in nucleophilic substitution reactions.
- Applications : Intermediate in antipsychotic or anticonvulsant drug synthesis due to halogenated alkyl chains .
Physical and Chemical Properties
| Compound | Molecular Weight | Key Functional Groups | Solubility (Polarity) | Reactivity Highlights |
|---|---|---|---|---|
| 4-Hydroxy-3,3-dimethylpyrrolidin-2-one | 143.18 g/mol | -OH, -N-C=O | Moderate (polar) | Esterification, oxidation |
| 3,3-Dimethylpyrrolidin-2-one | 113.16 g/mol | -N-C=O | Low (non-polar) | Lactam ring-opening reactions |
| (5S)-3-Hydroxy-...-pyridin-3-yl | 220.25 g/mol | -OH, pyridinyl | High (polar) | Metal chelation, receptor binding |
| 4-(2-Chloroethyl)-...diphenyl | 327.85 g/mol | -Cl, diphenyl | Very low (lipophilic) | SN2 reactions, cross-coupling |
Biological Activity
4-Hydroxy-3,3-dimethylpyrrolidin-2-one is a synthetic organic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This compound belongs to the class of pyrrolidinones, which are known for their potential therapeutic applications. The compound's structural characteristics contribute to its unique reactivity and biological properties.
Chemical Structure and Properties
The chemical structure of 4-Hydroxy-3,3-dimethylpyrrolidin-2-one includes a hydroxyl group and a pyrrolidinone ring, which are crucial for its biological activity. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, depending on the reagents and conditions used. These reactions can lead to the formation of different derivatives with potentially enhanced biological properties.
| Reaction Type | Description |
|---|---|
| Oxidation | Hydroxyl group can be converted to a carbonyl group. |
| Reduction | Carbonyl group can be reduced to form alcohols or amines. |
| Substitution | Functional groups can be replaced with other substituents. |
Antimicrobial Properties
Research indicates that 4-Hydroxy-3,3-dimethylpyrrolidin-2-one exhibits significant antimicrobial activity. In various studies, it has shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's mechanism of action involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes, leading to bacterial cell death.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific pathways involved in its anticancer effects are still under investigation but suggest a promising avenue for future research.
The biological activity of 4-Hydroxy-3,3-dimethylpyrrolidin-2-one is attributed to its interaction with specific molecular targets within cells. The hydroxyl group and the pyrrolidinone ring play critical roles in modulating the activity of enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to specific receptors, altering cellular signaling pathways that lead to therapeutic effects.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyrrolidinone derivatives, including 4-Hydroxy-3,3-dimethylpyrrolidin-2-one. Results indicated that it exhibited comparable efficacy to standard antibiotics against resistant bacterial strains .
- Anticancer Research : In vitro studies demonstrated that 4-Hydroxy-3,3-dimethylpyrrolidin-2-one significantly reduced the viability of cancer cell lines while sparing normal cells from cytotoxicity . This selectivity highlights its potential as a therapeutic agent with fewer side effects than traditional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
